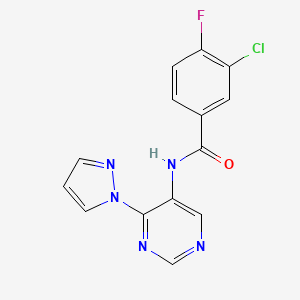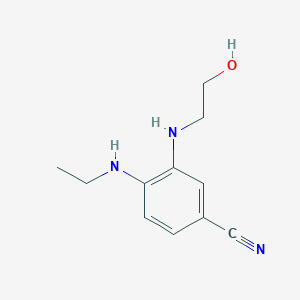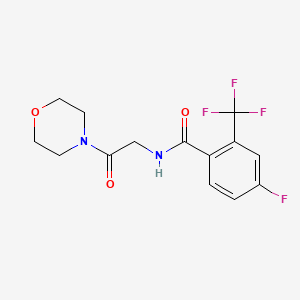
3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide involves the inhibition of protein kinases such as PIM1, PIM2, and PIM3. These kinases are involved in the regulation of various cellular processes such as cell proliferation, survival, and differentiation. Inhibition of these kinases leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potent inhibitory activity against PIM1, PIM2, and PIM3 kinases. Inhibition of these kinases leads to the suppression of tumor growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide in lab experiments include its potent inhibitory activity against PIM1, PIM2, and PIM3 kinases, which makes it a potential therapeutic candidate for cancer and other diseases. Additionally, it has anti-inflammatory properties, which makes it useful for studying inflammatory diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer and other diseases. Another direction is to study its anti-inflammatory properties in more detail. Additionally, further studies are needed to determine its safety and efficacy in vivo. Finally, the development of more potent and selective inhibitors of PIM kinases is an important direction for the future study of this compound.
Synthesemethoden
The synthesis of 3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide involves the reaction of 4-pyrazol-1-ylpyrimidine-5-amine with 3-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at a low temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide has been extensively studied for its potential use in scientific research applications. It has been shown to have inhibitory activity against several protein kinases such as PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell proliferation, survival, and differentiation. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer and other diseases.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-(4-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-6-9(2-3-11(10)16)14(22)20-12-7-17-8-18-13(12)21-5-1-4-19-21/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPUVCGDPLYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2NC(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)

![(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)
![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)
